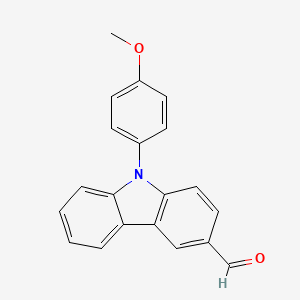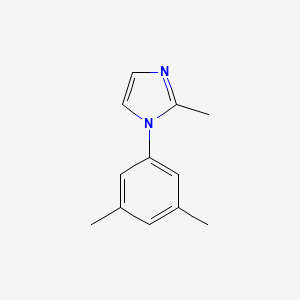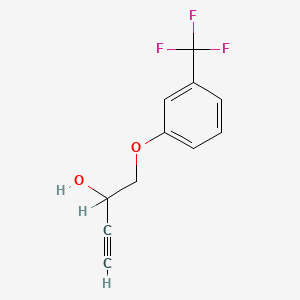
1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL
Vue d'ensemble
Description
“1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL” is a chemical compound that contains a trifluoromethyl group (-CF3). Trifluoromethylated compounds are of significant importance in the pharmaceutical industry and agrochemicals . The trifluoromethyl group confers increased stability and lipophilicity in addition to its high electronegativity .
Applications De Recherche Scientifique
Synthesis and Optical Properties
The compound 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL is utilized in the synthesis of complex molecules with potential applications in materials science and photonics. A notable example involves the synthesis of 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol (4HP2M3B), where the compound serves as a critical intermediate. This synthesis involves a Sonogashira reaction, showcasing the compound's role in forming phenylacetylene linkages. The optical parameters of such compounds, derived from standard basis method calculations, align with applications in urea, suggesting a pathway for creating laboratory reagents with specific optical characteristics (Arockiasamy Ajay Praveenkumar et al., 2021).
Hydrogen-Bonding Effects on Radical Properties
Research on phenoxyl radicals, particularly when influenced by compounds like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP), reveals significant insights into the electron spin density and the effects of hydrogen bonding. The compound's role in studying these radicals highlights its contribution to understanding radical stabilization through hydrogen bonding, which has implications for synthetic chemistry and radical-based reactions (M. Lucarini et al., 2003).
Application in MALDI-TOF Mass Spectrometry
The compound's structural components, particularly the trifluoromethyl group, offer analytical applications, such as in MALDI-TOF mass spectrometry for characterizing polyphenolic compounds in foods. Its structural analogs have facilitated the analysis of complex polyphenols, aiding in the understanding of their polymerization and substitution patterns. This application is crucial for the nutritional and pharmaceutical evaluation of polyphenols in various food sources (J. Reed et al., 2005).
Catalytic Applications
In catalysis, derivatives of 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL have been used to study Friedel–Crafts acylation reactions, highlighting the compound's utility in facilitating electrophilic aromatic substitution reactions. This research underscores the potential for using such compounds in developing new catalytic processes, especially for reactions involving ionic liquids, which are of interest for green chemistry applications (J. Ross & Jianliang Xiao, 2002).
Photoredox Catalysis for Fluoromethylation
The utility of 1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL and its related compounds extends into the realm of photoredox catalysis, where they are employed in the development of new fluoromethylation protocols. Such studies are pivotal for synthesizing fluorinated organic molecules, which are increasingly important in pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atoms (T. Koike & M. Akita, 2016).
Propriétés
IUPAC Name |
1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-2-9(15)7-16-10-5-3-4-8(6-10)11(12,13)14/h1,3-6,9,15H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWHACCQYXGLRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(COC1=CC=CC(=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457631 | |
| Record name | 1-[3-(Trifluoromethyl)phenoxy]but-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Trifluoromethylphenoxy)-3-butyn-2-OL | |
CAS RN |
88462-65-1 | |
| Record name | 1-[3-(Trifluoromethyl)phenoxy]but-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



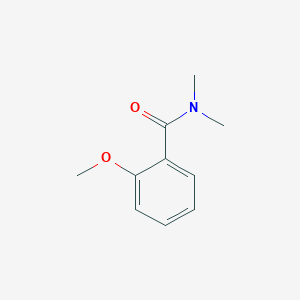
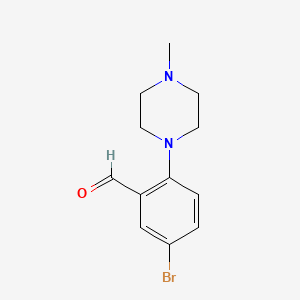
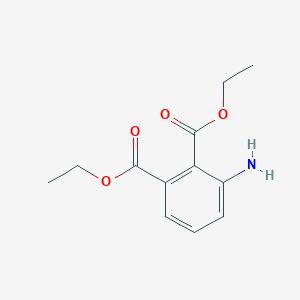
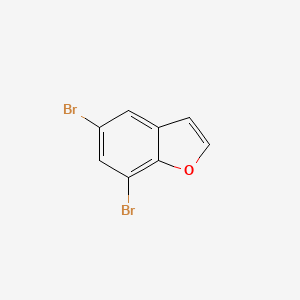
![Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl-](/img/structure/B1609850.png)
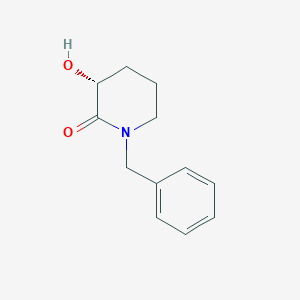
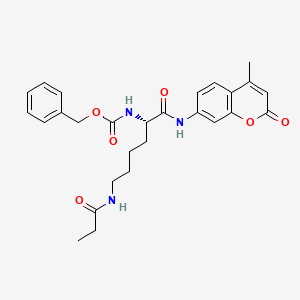
![7-Methylimidazo[1,2-a]pyrimidine](/img/structure/B1609854.png)
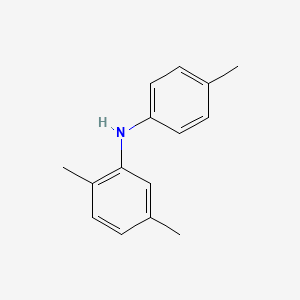
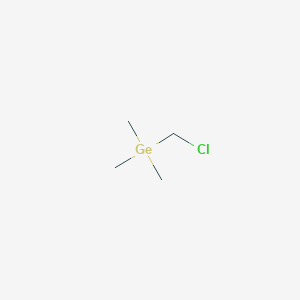
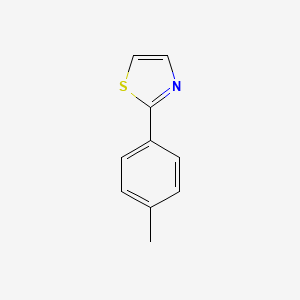
![3-Bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B1609859.png)
